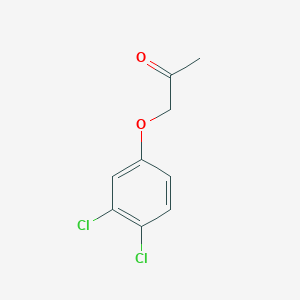

1-(3,4-Dichlorophenoxy)propan-2-one

Description

Evolution of Research on Dichlorophenoxy-Substituted Organic Compounds

Research into dichlorophenoxy-substituted organic compounds has a rich history, primarily driven by their significant biological activities. A prominent example is the class of chlorophenoxy herbicides. One such compound, Dichlorprop (B359615), or 2-(2,4-dichlorophenoxy)propanoic acid, was developed to control broadleaf weeds. nih.gov Its structure, featuring a dichlorophenyl ring linked to a propanoic acid via an ether bond, highlights the core arrangement shared with 1-(3,4-Dichlorophenoxy)propan-2-one. nih.gov The extensive study of compounds like Dichlorprop has provided a foundational understanding of how the dichlorophenoxy moiety can influence a molecule's interaction with biological systems. nih.gov

The evolution of this research area has seen a diversification from agrochemicals to pharmaceuticals. For instance, the synthesis of Minoxidil, a well-known medication, involves the use of 2,4-dichlorophenol (B122985), demonstrating the integration of dichlorophenoxy groups into complex medicinal scaffolds. wikipedia.org This progression underscores the versatility of the dichlorophenoxy framework in the design of new molecules with specific functional properties.

Chemical Significance of the Propanone Moiety in Biologically Active Scaffolds

The propanone (acetone) moiety is a fundamental building block in organic chemistry that imparts specific chemical characteristics to a larger molecule. Its ketone functional group can act as a hydrogen bond acceptor, which is a critical interaction in biological systems for molecular recognition at the active sites of enzymes and receptors.

The incorporation of a propanone unit can influence a molecule's solubility, polarity, and metabolic stability. acs.org In the context of drug discovery and medicinal chemistry, scaffolds containing ketone functionalities are common. acs.org For example, derivatives of 1,3-dihydroxypropan-2-one (B2644189) (dihydroxyacetone) are utilized as precursors in the synthesis of various pharmaceuticals. researchgate.net The reactivity of the ketone's carbonyl group also allows for further chemical modifications, enabling the creation of diverse libraries of related compounds for structure-activity relationship (SAR) studies. This strategic functionalization is a key aspect of developing new bioactive agents. nih.gov

Current Academic Landscape and Research Trajectories for this compound and its Structural Analogues

Current research involving this compound and its analogues is situated at the intersection of synthetic methodology development and the search for new bioactive molecules. The compound itself is often listed as an organic building block, indicating its use as a starting material or intermediate in the synthesis of more complex chemical structures. moldb.com

The academic landscape focuses on creating novel compounds by combining known bioactive fragments, like the dichlorophenoxy group, with versatile linkers and other functional moieties, such as the propanone unit. Research into related structures, like (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, which possesses a ketone linkage between phenolic rings, has shown that such compounds can exhibit significant antioxidant properties. nih.gov This suggests a potential research avenue for analogues of this compound.

Furthermore, modern synthetic strategies, such as palladium-catalyzed reactions, are being employed to construct complex molecular frameworks that incorporate similar structural motifs. mdpi.com These advanced methods facilitate the efficient and selective synthesis of new chemical entities, which can then be screened for various biological activities. The trajectory for compounds like this compound is likely to involve its use in the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. mdpi.com

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and its related structural analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 15422-20-5 | moldb.comepa.gov |

| Molecular Formula | C₉H₈Cl₂O₂ | moldb.comuni.lu |

| Molecular Weight | 219.06 g/mol | moldb.com |

| Monoisotopic Mass | 217.99013 Da | uni.lu |

| InChI Key | OJGOOCTVMHMAQB-UHFFFAOYSA-N | uni.lu |

| SMILES | CC(=O)COC1=CC(=C(C=C1)Cl)Cl | uni.lu |

Table 2: Properties of Structural and Functional Analogues

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| 1-(3,5-Dichlorophenoxy)propan-2-one | 17199-34-7 | C₉H₈Cl₂O₂ | Isomer with 3,5-dichloro substitution sigmaaldrich.com |

| Dichlorprop | 120-36-5 | C₉H₈Cl₂O₃ | Dichlorophenoxy with propanoic acid nih.gov |

| 2-(2,4-Dichlorophenyl)propan-2-amine | 74702-90-2 | C₉H₁₁Cl₂N | Dichlorophenyl with a propan-2-amine chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenoxy)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGOOCTVMHMAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309407 | |

| Record name | 1-(3,4-dichlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15422-20-5 | |

| Record name | NSC211908 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dichlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Correlation of Molecular Structure with Biological Activities in Model Systems

Influence of Halogen Position and Substitution Patterns on the Dichlorophenoxy Moiety

The position and nature of halogen substituents on the phenoxy ring are critical determinants of biological activity. Studies on chlorophenoxyacetic acids have demonstrated that both the number and the location of chlorine atoms significantly alter the compound's efficacy and properties. nih.gov The 3,4-dichloro substitution pattern, as seen in the target molecule, is common in many biologically active compounds.

The electronic properties of the chlorine atoms, being electron-withdrawing, modify the charge distribution across the aromatic ring, which can influence binding to target proteins. nih.gov Furthermore, the "heavy atom" effect of halogens can enhance certain photochemical activities. researchgate.net The specific 3,4-positioning of the chlorine atoms creates a distinct electronic and steric profile that can be crucial for selective interaction with a biological receptor or enzyme active site.

Table 1: Effect of Chlorine Substitution on the Biological Activity of Phenoxyacetic Acid Derivatives

| Compound | Substitution Pattern | Relative Biological Activity |

| Phenoxyacetic acid | Unsubstituted | Low |

| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichloro | High |

| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-Trichloro | Very High |

| 4-Chlorophenoxyacetic acid | 4-Chloro | Moderate |

This table illustrates the general trend observed in phenoxyacetic acid herbicides, where the degree and position of chlorination significantly impact activity. Data synthesized from general knowledge in the field.

Impact of Flexible Linker Lengths and Conformation on Target Binding

The propan-2-one linker in 1-(3,4-Dichlorophenoxy)propan-2-one provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements. The length and flexibility of such linkers are known to have a substantial impact on the binding affinity of a molecule to its target. nih.gov An optimal linker length can correctly position the key binding fragments of a molecule within a receptor or active site, whereas a suboptimal linker may introduce strain or possess excessive flexibility, which can be energetically unfavorable. nih.govharvard.edu

Steric and Electronic Effects of Substituents on Activity Profiles

The steric bulk and electronic nature of substituents play a pivotal role in defining the biological activity of a molecule. In the case of this compound, the chlorine atoms exert a significant electron-withdrawing inductive effect, which can impact the reactivity of the aromatic ring and the ether linkage. wikipedia.org This electronic influence can be a determining factor in the molecule's interaction with biological macromolecules. rsc.org

Investigating Biochemical Mechanisms of Action

Enzyme Inhibition Kinetics and Binding Site Characterization (e.g., DHFR)

Many biologically active molecules function by inhibiting the activity of specific enzymes. Dihydrofolate reductase (DHFR) is a common target for various inhibitor drugs. nih.govnih.gov While there is no direct evidence of this compound inhibiting DHFR, compounds with aromatic and heterocyclic structures are known to act as inhibitors. The general structural features of the target compound could potentially allow it to fit into the active site of various enzymes.

Studies on other dichlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that they can influence the activity of various enzymes, including those involved in oxidative stress and metabolism. nih.govnih.gov For example, 2,4-D has been shown to induce peroxisomal enzymes in rat liver. nih.gov The degradation of some phenoxy herbicides is mediated by enzymes like laccases and cytochrome P450-type enzymes. nih.gov

Table 2: Examples of Enzyme Interactions with Dichlorophenoxy Compounds

| Compound | Enzyme(s) Affected | Observed Effect |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Peroxisomal enzymes | Increased activity nih.gov |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Peroxisomal enzymes | Increased activity nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Laccases, Cytochrome P450 | Degradation of the compound nih.gov |

Receptor Interaction Profiling in Defined Biological Assays

The biological effects of a compound can also be mediated through its binding to specific cellular receptors. For instance, many drugs exert their effects by interacting with neurotransmitter receptors. nih.govnih.gov The structural characteristics of this compound, particularly the dichlorophenoxy group, could enable it to interact with various receptor types.

For example, plant hormones like auxins, which include 2,4-D, can exhibit biological activity in animal systems, in some cases through interactions with receptors like the aryl hydrocarbon receptor (AhR). byjus.commdpi.com The specific binding profile of this compound would need to be determined through comprehensive screening in a panel of defined biological assays to identify its primary and secondary targets. Such studies would reveal the spectrum of receptors with which the compound interacts and the affinity of these interactions, providing a clearer picture of its pharmacological or toxicological profile.

Analysis of this compound Reveals No Available Data on Cellular Pathway Perturbation

A comprehensive review of scientific literature and chemical databases indicates a significant gap in the understanding of the biological effects of the chemical compound this compound. Specifically, there is no available research detailing its impact on cellular pathways.

Despite its defined chemical structure, extensive searches have yielded no studies investigating the structure-activity relationship (SAR) or the mechanistic elucidation of this particular compound's interaction with cellular systems. Chemical repositories such as PubChem confirm the existence of this compound but also note the absence of any associated literature. uni.lu

While research exists for structurally related compounds, such as dichlorophenoxyacetic acids and other dichlorophenoxy derivatives, the strict principles of chemical and biological specificity prevent the extrapolation of those findings to this compound. The addition of a propan-2-one group to the dichlorophenoxy moiety creates a unique molecule whose biological activities cannot be presumed from its analogs. Studies on related compounds have explored effects like the inhibition of inflammatory signaling pathways and combined toxicity, but these are not directly applicable. nih.govnih.gov

Consequently, it is not possible to provide an analysis of cellular pathway perturbation for this compound. The creation of detailed research findings, including data tables on its effects, is precluded by the current lack of empirical evidence. This highlights a notable area for future research in the fields of toxicology and cellular biology to characterize the potential biological and environmental impact of this compound.

Analysis of Environmental Fate and Biogeochemical Transformations of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data on the environmental fate and biogeochemical transformations of the chemical compound This compound . Extensive searches have yielded no empirical studies or detailed reports that would allow for a thorough and scientifically accurate discussion of its degradation pathways, as outlined in the requested article structure.

The PubChem database, a comprehensive resource for chemical information, confirms the existence of this compound but provides no associated literature pertaining to its environmental behavior. uni.lu Further targeted searches for abiotic degradation mechanisms such as photolysis and hydrolysis, as well as biotic degradation processes involving microbial metabolism for this specific compound, were unsuccessful in retrieving relevant data.

While research is available for structurally related compounds, such as the herbicide propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), which shares a 3,4-dichloro-substituted phenyl ring, the distinct functional group (an amide in propanil versus a ketone and an ether linkage in the subject compound) precludes direct extrapolation of its environmental fate. researchgate.netcambridge.orgresearchgate.net The chemical and biological degradation pathways are highly dependent on the specific molecular structure. Therefore, using data from related but different compounds would not meet the required standard of scientific accuracy for the requested article.

Given the absence of specific data for this compound, it is not possible to provide an authoritative and detailed analysis covering:

Photolytic degradation mechanisms and quantum yields.

Hydrolytic stability and product formation under varying pH conditions.

Oxidation and reduction dynamics in aquatic and soil matrices.

Microbial metabolism and specific biodegradation pathways.

Identification and characterization of microbial strains capable of its degradation.

Consequently, the generation of the requested article with the specified detailed outline cannot be fulfilled at this time due to the lack of foundational scientific research on this compound.

Environmental Fate and Biogeochemical Transformations of Dichlorophenoxy Substituted Propanones

Biotic Degradation Processes in Ecosystems

Plant Metabolism and Translocation of Dichlorophenoxypropanones and Analogues

Plants can take up and metabolize foreign compounds, including herbicides, as a detoxification mechanism. The fate of dichlorophenoxy-substituted propanones within plant systems is crucial for understanding their herbicidal activity and potential for residue accumulation.

Phenoxy herbicides are typically absorbed by the leaves and roots of plants. usda.gov The efficiency of uptake can be influenced by the formulation of the herbicide and environmental conditions such as humidity and light. core.ac.uk Once absorbed, these herbicides are generally mobile within the plant and can be translocated through both the xylem and phloem. usda.gov This systemic movement allows the compound to reach its sites of action in the growing points of the plant.

Studies on the translocation of the related herbicide dichlorprop (B359615) show that it can be rapidly distributed throughout the plant. For instance, in poplar, a dichlorprop ester (DCPE) was rapidly hydrolyzed to dichlorprop (DCP) and distributed systemically. nih.gov The distribution patterns can vary between plant species. For example, in cotton, tolerant lines showed restricted translocation of 2,4-D compared to susceptible lines, where the herbicide was more widely distributed. frontiersin.org

Once inside the plant, dichlorophenoxy-substituted propanones undergo metabolic transformations. A primary metabolic pathway for the related herbicide dichlorprop involves the degradation of the side chain to form 2,4-dichlorophenol (B122985). nih.gov Further metabolism can include hydroxylation of the aromatic ring. nih.gov

A key detoxification mechanism in plants is the conjugation of the herbicide or its metabolites with endogenous molecules such as sugars or amino acids. unl.edu These conjugation reactions increase the water solubility of the xenobiotic, which facilitates its transport and sequestration in cellular compartments like the vacuole.

In wheat, for example, metabolites of dichlorprop-P (DCP-P) included 2,4-dichlorophenol and a hydroxylated form, 2-(2,5-dichloro-4-hydroxyphenoxy)propanoic acid. A significant portion of the metabolites were found as glycoside conjugates. nih.gov Methylation has also been identified as a metabolic pathway for dichlorprop-P in wheat. nih.gov In contrast, in orange trees, only the dichlorprop ester and its hydrolyzed acid form were detected, while in poplar, only the acid form was found, highlighting species-specific differences in metabolism. nih.gov

| Plant Species | Identified Metabolites of Dichlorprop | Conjugation Products | Reference |

| Wheat | Dichlorprop-P (DCP-P), 2,4-Dichlorophenol, 2-(2,5-dichloro-4-hydroxyphenoxy)propanoic acid, Dichlorprop-P methyl ester | Glycosides | nih.gov |

| Orange Trees | Dichlorprop ester (DCPE), Dichlorprop (DCP) | Not specified | nih.gov |

| Poplar | Dichlorprop (DCP) | Not specified | nih.gov |

Table 3: Metabolites of Dichlorprop identified in various plant species.

One of the primary mechanisms of herbicide resistance in plants is enhanced metabolism. oup.com Resistant plants can detoxify the herbicide more rapidly than susceptible plants, preventing it from reaching its target site at a toxic concentration. This enhanced metabolism is often due to the increased activity of detoxifying enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and glycosyltransferases.

For phenoxy herbicides, enhanced metabolism leading to resistance has been documented. However, in some cases of resistance, reduced translocation rather than enhanced metabolism is the primary mechanism. For example, in a study of 2,4-D resistance in wild radish, there was no difference in the metabolic rate between resistant and susceptible biotypes; instead, resistance was conferred by reduced translocation of the herbicide. oup.com

Environmental Transport and Persistence Dynamics

The environmental persistence of dichlorophenoxy-substituted propanones is influenced by a combination of degradation processes and physical transport. The half-life of these compounds in soil can vary depending on environmental conditions. For the related compound dichlorprop, the degradation half-life in aerobic soil is typically around 10 days. tandfonline.com However, persistence can be longer under conditions that are not favorable for microbial activity, such as low moisture or low temperatures.

Dichlorprop is considered to be mobile in soil due to its relatively low adsorption to soil particles. tandfonline.com This mobility creates a potential for leaching into groundwater, particularly in soils with low organic matter content. tandfonline.comnih.govnih.gov The leaching potential can be influenced by factors such as soil structure and rainfall patterns. nih.gov

Volatilization from Moist Surfaces and Atmospheric TransportThere is no information in the scientific literature concerning the volatility or potential for atmospheric transport of this compound.

Ecotoxicological Profile of 1-(3,4-Dichlorophenoxy)propan-2-one Remains Largely Uncharacterized in Scientific Literature

Comprehensive searches of available scientific and ecotoxicological literature have revealed a significant lack of specific data regarding the environmental impact of the chemical compound this compound. While the broader class of dichlorophenoxy compounds, notably the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), has been extensively studied, information focusing solely on this compound is not presently available in the public domain.

The absence of dedicated research on this specific compound means that its effects on non-human biological systems—from microbial communities to aquatic and terrestrial organisms—have not been formally documented or assessed. Key areas of modern ecotoxicological assessment, such as the impact on microbial population structures, disruption of nutrient cycling, sublethal effects on the growth and reproduction of non-target species, and its potential for bioaccumulation within food webs, remain unknown.

Microbial ecotoxicology is a critical field for understanding the impact of chemical contaminants on essential ecosystem functions like biogeochemical cycles. nih.gov The exposure of microbial communities to contaminants can alter their abundance, composition, and activity, with cascading consequences for the health of the ecosystem. nih.gov Similarly, the study of sorption and degradation processes is vital for determining a pesticide's fate, transport, and potential for water contamination. usda.gov For related compounds like 2,4-D, bacteria have been identified that are responsible for its degradation in soil, a process that limits its environmental availability. usda.govusda.gov However, no such specific data exists for this compound.

Regarding terrestrial ecosystems, the introduction of chemical agents can have wide-ranging effects on non-target organisms, including plants and soil invertebrates, potentially altering community structures and food sources. nih.govresearchgate.net Research into other chemicals has shown that they can be toxic to soil life and indirectly affect larger animals by reducing their food supply. researchgate.net

Due to the strict requirement to focus exclusively on this compound, and the current unavailability of research data for this specific compound, a detailed ecotoxicological assessment as outlined cannot be provided. The scientific community has not yet published findings on its interaction with microbial, aquatic, or terrestrial systems. Therefore, data tables and detailed research findings for the specified sections and subsections of the requested article cannot be generated at this time. Further research and empirical studies are required to elucidate the ecotoxicological implications and ecological impact of this particular compound.

Ecotoxicological Implications and Ecological Impact Assessments in Non Human Biological Systems

Effects on Non-Target Terrestrial Organisms (e.g., Plants, Soil Invertebrates, Wildlife)

Phytotoxicity to Non-Target Plant Species and Agronomic Impacts

There is currently a lack of specific research data on the phytotoxic effects of 1-(3,4-Dichlorophenoxy)propan-2-one on non-target plant species. Consequently, its potential agronomic impacts, whether beneficial as a selective herbicide or detrimental through damage to desirable plants, have not been scientifically documented. In contrast, the herbicide 2,4-D is known to be a synthetic auxin that primarily affects dicots (broadleaf plants), causing uncontrolled growth and eventual death, while monocots (grasses) are generally more resistant. mt.gov This selectivity is a key aspect of its agronomic use. mt.gov However, it is unknown if this compound exhibits similar properties.

Influence on Soil Biota Beyond Microorganisms (e.g., Earthworms, Arthropods)

Specific studies detailing the influence of this compound on soil-dwelling invertebrates such as earthworms and arthropods are not available. The impact of pesticides on these organisms is a critical component of soil health, as they play vital roles in nutrient cycling, soil structure, and decomposition. For related compounds like 2,4-D, the focus has often been on microbial degradation within the soil. researchgate.netnih.gov While the broader ecological consequences of widespread herbicide use are a concern, the specific effects of this compound on the non-microbial soil community remain an un-investigated area.

Ecological Risk Assessment for Non-Human Vertebrate Wildlife

A formal ecological risk assessment for this compound concerning non-human vertebrate wildlife has not been identified in the reviewed literature. Such assessments typically involve evaluating the potential for exposure and the toxicological effects on various species, including mammals, birds, amphibians, and fish. adeptus.co.ukbiologicaldiversity.org For many established pesticides, extensive data from laboratory and field studies are used to determine potential risks. biologicaldiversity.org For instance, risk assessments for the herbicide atrazine (B1667683) have indicated potential chronic risks to fish, amphibians, birds, and mammals. biologicaldiversity.org However, in the absence of any toxicity data for this compound, a similar risk characterization cannot be performed.

Advanced Analytical Methodologies for Trace Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of 1-(3,4-Dichlorophenoxy)propan-2-one, providing the necessary separation from complex sample components prior to detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. youtube.comnih.gov For effective GC analysis, non-volatile or thermally unstable compounds, such as the related phenoxy acid herbicides, often require derivatization to increase their volatility. nih.govnih.gov Common derivatization procedures include esterification to form more volatile derivatives. nih.govnih.gov For instance, a method for determining 2,4-dichlorophenoxyacetic acid (2,4-D) involves derivatization to its methyl ester form. nih.gov An alternative, safer derivatizing reagent, BCl3/2-chloroethanol, which produces a 2-chloroethyl ester, has also been explored. This derivative exhibits a longer retention time and an improved signal-to-noise ratio in GC with electron capture detection (GC-ECD). nih.gov

The use of advanced GC-MS technology, including enhanced tuning algorithms and faster data acquisition, can significantly boost laboratory throughput. youtube.com Modern instruments are designed for prolonged stability, which reduces the frequency of maintenance and shortens analysis times. youtube.com The mass spectrometer provides definitive identification by generating a unique mass spectrum for the compound, which can be compared to spectral libraries for confirmation. This is particularly crucial when dealing with complex matrices where background noise can interfere with identification based solely on retention time. nih.gov

Table 1: GC-MS Parameters for Analysis of Related Dichlorophenoxy Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Durabond-1 (0.25 mm x 15 m, 0.25 µm DF) with Stabilwax pre-column (0.25 mm x 1 m, 0.25 µm DF) | epa.gov |

| Temperature Program | Hold at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | epa.gov |

| Derivatization | Methylation for phenoxy acids | epa.gov |

| Alternative Derivatization | With BCl3/2-chloroethanol to form 2-chloroethyl esters | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing compounds in complex matrices such as water, soil, and food products. econference.ioresearchgate.net This technique is particularly advantageous for polar compounds like phenoxy acid herbicides and their metabolites, as it often does not require the derivatization step necessary for GC analysis. econference.ioresearchgate.net The use of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MS allows for rapid analysis, with separation times often under 12 minutes. nih.gov

LC-MS/MS methods typically utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and reduces interferences. econference.io This is crucial for distinguishing between structurally similar analytes. econference.io The technique has been successfully applied to the determination of a wide range of acidic herbicides in various environmental samples, achieving low limits of detection (LOD), often in the sub-µg/L range. nih.govwaters.com For instance, a validated method for 18 phenoxyacetic acids and their transformation products in groundwater reported LODs between 0.00008 and 0.0047 µg·L−1. nih.gov

Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. researchgate.net The development of advanced extraction techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has further streamlined sample preparation for food and agricultural samples. researchgate.netnih.gov

Table 2: LC-MS/MS Method Performance for Related Phenoxy Acid Herbicides

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.00008–0.0047 µg·L−1 | Groundwater | nih.gov |

| Recovery | 71%–118% | Groundwater | nih.gov |

| Separation Time | < 12 minutes | Water | econference.ionih.gov |

| Limit of Quantification (LOQ) | 0.01 to 0.05 μg L−1 | Surface and Ground Water | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Advanced Derivatization Strategies and UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors is a widely used technique for the analysis of phenoxy acid herbicides and related compounds. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. nih.gov The retention of these acidic compounds in RP-HPLC is significantly influenced by the pH and composition of the mobile phase. nih.govnih.gov

For compounds lacking a strong chromophore or fluorophore, derivatization is employed to enhance their detectability. libretexts.org Derivatization can be performed either pre-column or post-column. researchgate.net Pre-column derivatization not only improves detection but can also increase the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns. libretexts.org Common derivatizing agents for HPLC with UV-Vis detection introduce highly conjugated aromatic moieties to the analyte. libretexts.org For fluorescence detection, reagents like o-phthalaldehyde (B127526) (OPA) are used, which react with primary amines to form highly fluorescent derivatives. libretexts.org

While HPLC with UV or fluorescence detection is a robust technique, it may lack the sensitivity and selectivity of mass spectrometric methods for trace analysis in complex samples. researchgate.net However, for routine monitoring where high concentrations are expected or in less complex matrices, it remains a viable and cost-effective option.

Table 3: Common Derivatizing Agents for HPLC Analysis

| Reagent | Target Functional Group | Detection Method | Reference |

|---|---|---|---|

| FDNB (1-fluoro-2,4-dinitrobenzene) | Primary and secondary amines, aliphatic hydroxyls | UV-Vis | libretexts.org |

| o-Phthalaldehyde (OPA) | Primary amines, amino acids (in presence of a thiol) | Fluorescence | libretexts.org |

Spectroscopic and Spectrometric Characterization of Degradation Products

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of unknown degradation products or metabolites of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules, including metabolites and degradation products. hyphadiscovery.comunl.edu Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule. nih.govnih.gov This allows for the unambiguous determination of the molecular structure. hyphadiscovery.com

For the analysis of metabolites, which are often present in small quantities, high-field NMR instruments equipped with cryoprobes are utilized to enhance sensitivity. hyphadiscovery.com A standard dataset for structure elucidation typically includes one-dimensional (1D) ¹H NMR spectra and two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com These 2D experiments reveal through-bond correlations between different nuclei, which are crucial for assembling the molecular structure.

NMR is particularly valuable when mass spectrometry data leads to ambiguous or incorrect structural assignments. hyphadiscovery.com The combination of NMR and MS/MS data in a cheminformatics approach can be a highly effective strategy for identifying unknown metabolites in complex mixtures. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.gov Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.govnih.gov As a result, the selection rules for the two techniques are different, and they often provide complementary information.

A Raman spectrum serves as a molecular fingerprint, enabling the identification of a substance based on its unique vibrational modes. nih.gov Each peak in the spectrum corresponds to a specific molecular vibration or rotation. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. nih.gov These techniques are useful for identifying the presence or absence of specific functional groups in degradation products, which can provide clues about the degradation pathway of the parent compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the unambiguous identification and quantification of organic molecules, even in complex matrices. Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to within 5 ppm), which allows for the determination of its elemental composition. This capability is crucial for differentiating the target analyte from isobaric interferences—other compounds that have the same nominal mass but a different elemental formula.

For this compound (C₉H₈Cl₂O₂), the theoretical exact mass can be calculated with high accuracy. This exact mass is a fundamental property used for its selective detection. In a full-scan acquisition mode, HRMS can theoretically monitor an unlimited number of compounds, making it highly efficient for multi-residue screening. nih.gov The high resolving power helps to separate the analyte signal from background noise and matrix components, thereby reducing the likelihood of false positives. nih.gov

The process of identification using HRMS is typically confirmed by comparing the acquired data against a spectral library containing the retention time and fragmentation spectrum of a pure reference standard. nih.gov For this compound, this would involve a two-step verification:

Exact Mass Measurement : The measured mass-to-charge ratio (m/z) of the molecular ion or a prominent adduct must align with the calculated theoretical exact mass within a narrow mass tolerance window.

Isotopic Pattern Matching : The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl isotopes) that can be predicted and matched with the observed spectrum, providing an additional layer of confirmation.

The combination of liquid chromatography (LC) with HRMS (LC-HRMS) is particularly advantageous. The chromatographic separation reduces the complexity of the sample introduced into the mass spectrometer at any given time, and the HRMS detector provides the high-selectivity data needed for confirmation.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Monoisotopic Mass | 217.9901 |

| Primary Ion Adduct (e.g., [M+H]⁺) | 218.9979 |

| Required Mass Accuracy (ppm) | < 5 |

| Key Isotopic Ions | [M]⁺, [M+2]⁺, [M+4]⁺ |

This table presents theoretical data based on the elemental composition of the target compound, which would be foundational for developing an HRMS method.

Optimization of Sample Preparation and Extraction Protocols

The quality of analytical data is heavily dependent on the effectiveness of the sample preparation and extraction steps. The primary goals of these protocols are to isolate the analyte of interest from the sample matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analysis. libretexts.org

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE) is a widely adopted and highly efficient technique for the cleanup and concentration of analytes from liquid samples. sigmaaldrich.com It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation. sigmaaldrich.com For a compound like this compound, which is expected to have moderate polarity, a reversed-phase SPE sorbent would likely be effective.

A typical SPE procedure involves four main steps:

Conditioning : The SPE cartridge is conditioned with a solvent like methanol, followed by water, to activate the sorbent.

Loading : The sample is passed through the cartridge, and the analyte is adsorbed onto the solid phase.

Washing : Interfering compounds are washed away with a weak solvent that does not elute the analyte.

Elution : A strong organic solvent is used to desorb the analyte from the sorbent, resulting in a clean, concentrated extract.

For chlorophenoxy herbicides, which are structurally related to the target compound, C18 (octadecyl-bonded silica) cartridges have been used with high success. nih.gov The selection of the appropriate sorbent and elution solvents is critical and would need to be empirically optimized for this compound.

Microextraction techniques , such as Solid-Phase Microextraction (SPME), represent a miniaturization of sample preparation. These methods are solvent-free or use minimal solvent and are excellent for trace analysis. In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample, and the analyte partitions onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is crucial and depends on the analyte's properties.

Table 2: Hypothetical SPE Protocol for this compound from Water

| Step | Solvent/Procedure | Purpose |

| Sorbent | C18 Cartridge (500 mg) | Adsorption of semi-polar organic compounds |

| Conditioning | 5 mL Methanol, then 5 mL Deionized Water | To activate the sorbent phase |

| Sample Loading | 500 mL water sample (pH adjusted) | To adsorb the analyte onto the sorbent |

| Washing | 5 mL 5% Methanol in Water | To remove polar interferences |

| Elution | 10 mL Acetonitrile | To recover the analyte from the sorbent |

| Post-Elution | Evaporation and reconstitution in mobile phase | To concentrate the sample for analysis |

This table outlines a plausible SPE method based on protocols for similar chlorinated compounds. epa.govdtic.mil

Matrix Effect Mitigation and Method Validation Strategies

The matrix effect is a significant challenge in trace analysis, particularly when using LC-MS based methods. It refers to the alteration of ionization efficiency for the target analyte due to the presence of co-eluting matrix components. analchemres.org This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. vscht.czepa.gov For complex matrices like soil, sediment, or biological fluids, mitigating the matrix effect is essential.

Several strategies can be employed to combat matrix effects:

Effective Sample Cleanup : As described above, techniques like SPE are crucial for removing a large portion of matrix interferences. libretexts.org

Chromatographic Separation : Optimizing the LC method to achieve baseline separation of the analyte from major matrix components can significantly reduce interference.

Matrix-Matched Calibration : This involves preparing calibration standards in a blank matrix extract that is free of the analyte. vscht.cz This approach helps to compensate for the signal suppression or enhancement experienced by the analyte in real samples.

Use of Internal Standards : An isotopically labeled version of the analyte is the ideal internal standard, as it will behave almost identically to the native analyte during extraction, chromatography, and ionization, thus effectively correcting for matrix effects and variations in recovery.

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For the quantification of this compound, a validation protocol would need to assess several key parameters according to established guidelines.

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria for Trace Analysis |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 econference.ioresearchgate.net |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 deswater.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10; or lowest validation point deswater.comresearchgate.net |

| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed through spike-recovery experiments. | 70-120% analchemres.orgresearchgate.net |

| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 20% analchemres.orgresearchgate.net |

| Selectivity/Specificity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the analyte's retention time |

This table summarizes standard validation parameters based on common regulatory and scientific guidelines. analchemres.orgeconference.ioresearchgate.netdeswater.comresearchgate.net

Environmental Remediation and Sustainable Management Strategies

Bioremediation Approaches for Contaminated Environments

Bioremediation harnesses biological processes to neutralize or remove contaminants from the environment. This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods.

Bioaugmentation with Engineered or Enriched Microbial Consortia

Bioaugmentation involves the introduction of specific microorganisms with desired degradation capabilities into a contaminated site to enhance the breakdown of target pollutants. nih.gov While no studies have specifically engineered microbial consortia for the degradation of 1-(3,4-Dichlorophenoxy)propan-2-one, research on other chlorinated herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrates the potential of this approach.

Microbial consortia, often comprising multiple bacterial and fungal species, can exhibit more robust and efficient degradation capabilities than single strains due to synergistic interactions and metabolic division of labor. mdpi.comfrontiersin.org For instance, a microbial consortium could work by having one species initiate the breakdown of the parent compound, while others utilize the resulting intermediates. mdpi.com Engineered consortia have shown promise in degrading various complex organic pollutants. frontiersin.org The development of a successful bioaugmentation strategy for this compound would likely involve isolating and enriching microbial communities from contaminated environments that show a capacity to degrade this specific compound or its analogs.

Table 1: Examples of Microbial Consortia Used in Bioremediation of Related Compounds

| Target Pollutant | Microbial Consortium Composition | Key Findings | Reference |

| Atrazine (B1667683) | Four-member bacterial consortium | More efficient growth and degradation rate compared to single species. mdpi.com | mdpi.com |

| Pyrene | Five culturable bacteria | Three-fold higher degradation rate than a single bacterial strain due to cooperative degradation of intermediates and biosurfactant production. mdpi.com | mdpi.com |

| Mixed PAHs | Three bacterial strains | Complete degradation of fluorene (B118485) and phenanthrene (B1679779) after 4 weeks. mdpi.com | mdpi.com |

| Azo Dyes | 21 fungal isolates | High degree of biodegradation and mineralization due to synergistic relations and division of labor. | frontiersin.org |

Biostimulation of Endogenous Microbial Populations for Enhanced Degradation

Biostimulation aims to enhance the degradation capabilities of naturally occurring microbial populations by optimizing environmental conditions. This can involve the addition of nutrients, electron acceptors, or other growth-limiting substances. For chlorinated compounds, the success of biostimulation often depends on the existing microbial community's metabolic potential and the specific environmental matrix. While direct studies on this compound are lacking, the principles of biostimulation have been applied to other chlorinated pollutants. The effectiveness of biostimulation would hinge on identifying the key factors limiting the natural attenuation of this compound in a given environment and providing the necessary amendments to foster microbial activity.

Phytoremediation Technologies Utilizing Plant Uptake and Metabolism

Phytoremediation is a technology that utilizes plants to remove, degrade, or contain environmental contaminants. nih.gov This approach is particularly attractive for large-scale, low-level contamination due to its low cost and aesthetic benefits. nih.gov Different phytoremediation mechanisms include phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the root zone by microbial activity stimulated by the plant). ectinc.com

While there is no specific research on the phytoremediation of this compound, studies on other chlorinated phenoxy herbicides like 2,4-D have demonstrated that certain plant species can take up and metabolize these compounds. The potential for phytoremediation of this compound would depend on identifying plant species capable of efficiently taking up and detoxifying this specific molecule without suffering from phytotoxicity.

Advanced Oxidation Processes (AOPs) for Chemical Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.org These radicals are powerful, non-selective oxidizing agents that can lead to the complete mineralization of organic compounds into carbon dioxide, water, and inorganic ions. wikipedia.org

Photocatalytic Degradation Using Semiconductor Materials (e.g., TiO₂)

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) is a promising AOP. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals. youtube.com This technology has been effectively used to degrade a variety of organic pollutants, including chlorinated compounds.

For example, studies on the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) using TiO₂ nanofibers have shown high degradation percentages. nih.gov One study reported a 93% degradation of 2,4-D with a half-life of 28 minutes, achieving a total organic carbon (TOC) removal of 50.67%. nih.gov Similarly, the photocatalytic oxidation of 1,3-dichloro-2-propanol (B29581) using immobilized TiO₂ has been shown to be effective, with the identification of several reaction intermediates. nih.gov These findings suggest that TiO₂-based photocatalysis could be a viable method for the degradation of this compound, although the specific efficiency and degradation pathways would require experimental investigation.

Table 2: Research Findings on Photocatalytic Degradation of Related Compounds

| Compound | Catalyst | Key Findings | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Electrospun TiO₂ nanofibers | 93% degradation, 50.67% TOC removal. | nih.gov |

| 1,3-dichloro-2-propanol | Immobilized TiO₂ | Effective degradation with formation of chlorinated intermediates. | nih.gov |

| 2,4-Dichlorophenol (B122985) (2,4-DCP) | TiO₂ photo anode in an integrated system | Enhanced degradation when combined with electro-Fenton oxidation. nih.gov | nih.gov |

Fenton and Photo-Fenton Oxidation Systems

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. mdpi.com This process is effective for treating a wide range of organic pollutants. mdpi.com The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production. mdpi.comenviolet.com

Research on the degradation of 2,4-dichlorophenol (2,4-DCP) has demonstrated the high efficiency of the photo-Fenton process. nih.govnih.gov In one study, complete removal of 2,4-DCP was achieved in 35 minutes, with a significant increase in biodegradability. nih.gov Another study reported 100% degradation of 2,4-DCP within 60 minutes using the photo-Fenton reaction. nih.gov The photo-Fenton process has also been successfully applied to the degradation of the herbicide 2,4-D, achieving complete degradation and high levels of mineralization in both laboratory and solar pilot-plant reactors. researchgate.net These results strongly suggest that Fenton and particularly photo-Fenton systems could be highly effective for the transformation and mineralization of this compound.

Table 3: Comparison of Fenton and Photo-Fenton Processes

| Feature | Fenton Oxidation | Photo-Fenton Oxidation | Reference |

| Process | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | H₂O₂ + UV light → 2 •OH; Enhanced by photolysis and intermolecular electron transfer. | enviolet.com |

| Efficiency | Lower degradation rate compared to photo-Fenton. | Significantly higher degradation rate. enviolet.com | enviolet.com |

| Byproducts | Can produce significant iron sludge. | Reduced sludge formation. | enviolet.com |

| Operating Conditions | Typically requires acidic pH (around 3). mdpi.comconicet.gov.ar | Can be operated at near-neutral pH with complexing agents. conicet.gov.ar | mdpi.comconicet.gov.ar |

Adsorption and Filtration Technologies for Water Treatment

Adsorption is a widely used technology for removing dissolved organic contaminants from water. researchgate.net Granular activated carbon (GAC) is a common adsorbent due to its high internal surface area. espwaterproducts.com The process involves the physical attachment of molecules from the liquid phase onto the surface of the carbon. osf.io

The effectiveness of activated carbon for removing chlorophenoxy herbicides like 2,4-D from aqueous solutions has been extensively studied. Powdered activated carbon (PAC) has shown a high uptake capacity for 2,4-D, which is significantly influenced by the pH of the solution; lower pH values generally result in higher adsorption. nih.gov The adsorption of 2,4-D onto PAC has been found to follow a saturation-type kinetic model, with both film and intraparticle diffusion controlling the rate. nih.gov

Various materials have been investigated for producing activated carbon to remove these types of herbicides. For example, activated carbon produced from Langsat empty fruit bunches, an agricultural waste, was found to be a mesoporous material with a high surface area and was effective for the adsorption of 2,4-D. nih.gov Its adsorption capacity also increased with temperature but decreased with an increase in pH. nih.gov Similarly, activated carbon from Brazil nut shells showed good potential for 2,4-D adsorption, with steam-activated carbon achieving 92.51% removal in 45 minutes. scielo.br

The presence of other substances, such as humic acid, can hinder the adsorption of chlorophenoxy herbicides onto activated carbon. dcu.ie Reverse osmosis systems that incorporate GAC filters are also highly effective, capable of reducing herbicides and pesticides by 97-99%. espwaterproducts.com

Table 2: Adsorption Capacities of Various Activated Carbons for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Adsorbent Material | Adsorption Capacity (mg/g) | Optimal Conditions | Reference |

|---|---|---|---|

| Acid-washed Powdered Activated Carbon (PAC) | 333.3 | pH 2.0, 25°C | nih.gov |

| Langsat Empty Fruit Bunch Activated Carbon (LEFBAC) | 261.2 | 30°C | nih.gov |

| Bamboo Activated Carbon (for 2,4-DB*) | 1.61 mol/kg | Low initial pH | scirp.org |

| Brazil Nut Shell Activated Carbon (Steam Activated) | 92.51% removal | 45 minutes | scielo.br |

Note: Data for 2,4-Dichlorophenoxybutyric acid (2,4-DB), a related compound.

Integrated Remediation Strategies for Complex Contaminated Sites

Complex contaminated sites, particularly those with a mix of pollutants such as pesticides, petroleum hydrocarbons, and volatile organic compounds, often require integrated remediation strategies. youtube.com A single technology is frequently insufficient to address the various types of contaminants and the specific geological and hydrogeological conditions of the site. researchgate.net Therefore, combining multiple remediation approaches is often necessary to achieve cleanup targets effectively. youtube.comnih.gov

For sites contaminated with chlorophenoxy herbicides and other pollutants, a phased approach may be implemented. This could involve an initial in-situ chemical treatment to reduce high contaminant loads, followed by a secondary treatment to address residual contamination. youtube.com For example, at a former industrial site, a combined in-situ treatment approach used a chemical oxidant to lower hydrocarbon and pentachlorophenol (B1679276) concentrations, followed by the injection of a colloidal activated carbon product to adsorb and enhance the natural attenuation of the remaining pesticides and hydrocarbons. youtube.com

In-situ chemical reduction (ISCR) is another technology that can be part of an integrated strategy. It uses reductants like zero-valent iron (ZVI) to degrade toxic organic compounds. esaa.org This can be combined with the introduction of fermentable carbon substrates to create conditions for enhanced microbial reduction. esaa.org

For soil contamination, electrokinetic (EK) remediation has been explored. This technology uses a low-voltage direct current to move contaminants, water, and reagents through the soil. researchgate.net Studies on 2,4-D have shown that EK technology can achieve significant removal efficiencies in contaminated soil. researchgate.net Another approach for soil involves using minced plant roots with high peroxidase activity, such as from shepherd's purse, to catalyze the degradation of phenolic pollutants like 2,4-dichlorophenol in the presence of peroxides. nih.gov The development of remediation technologies is moving from single models to coupled physical, chemical, and biological models to maximize synergistic effects. nih.gov

Conclusion and Future Directions in 1 3,4 Dichlorophenoxy Propan 2 One Research

Synthesis of Key Academic Findings and Contributions

A comprehensive search for academic literature and patents specifically detailing the synthesis, characterization, and application of 1-(3,4-Dichlorophenoxy)propan-2-one did not yield any significant findings. While general methods for the synthesis of related aryl ether ketones might be inferred, no specific studies detailing the synthesis and contributions of this particular compound are available.

Identification of Persistent Research Gaps and Methodological Challenges

Given the absence of foundational research on this compound, the primary research gap is the compound's fundamental characterization. There are no published studies on its detailed spectroscopic properties, reactivity, or biological activity. Methodological challenges for future research would involve developing and validating analytical methods for its detection and quantification in various matrices.

Emerging Interdisciplinary Research Opportunities

While no direct interdisciplinary research involving this compound has been identified, the study of structurally similar chlorophenoxy compounds suggests potential areas of interest. nih.govnih.gov Research on other chlorophenol derivatives has explored their environmental fate and toxicological profiles. nih.govresearchgate.net Such studies on this compound could offer insights into the structure-activity relationships within this chemical class, presenting opportunities for environmental science and toxicology.

Implications for Environmental Stewardship and Rational Chemical Design

Without any data on its environmental persistence, bioaccumulation potential, or toxicity, the implications of this compound for environmental stewardship remain unknown. The principles of rational chemical design, which aim to create chemicals with reduced hazard, could be applied to this compound class. nih.gov However, this would first require baseline data on the target molecule, which is currently unavailable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenoxy)propan-2-one, and how do reaction conditions influence yield?

- Methodology : Nucleophilic substitution reactions between 3,4-dichlorophenol and α-halogenated ketones (e.g., chloroacetone) under basic conditions (K₂CO₃ or NaOH) are common. Solvent choice (e.g., DMF, acetone) and temperature (60–80°C) significantly affect yields due to competing side reactions like elimination or over-halogenation . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the target compound.

Q. How can researchers characterize the physicochemical properties of this compound for stability studies?

- Methodology :

- Melting Point : Differential Scanning Calorimetry (DSC) to determine purity and polymorphic forms.

- Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) .

- Hygroscopicity : Dynamic Vapor Sorption (DVS) to assess moisture uptake under controlled humidity.

- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Q. What analytical techniques are most effective for purity assessment?

- Methodology :

- HPLC : C18 column (5 µm, 250 mm × 4.6 mm), mobile phase of acetonitrile/water (70:30 v/v), UV detection at 254 nm .

- GC-MS : For volatile impurities; electron ionization (EI) mode with helium carrier gas.

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity and detect trace solvents .

Advanced Research Questions

Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?

- Methodology :

- Isolation of Byproducts : Scale up the reaction and isolate intermediates via preparative TLC or HPLC.

- Kinetic Studies : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to identify transient species .

- Computational Modeling : Density Functional Theory (DFT) to map energy barriers for competing pathways (e.g., SN2 vs. elimination) .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodology :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity).

- Structural-Activity Relationship (SAR) : Synthesize analogs with controlled substitutions (e.g., replacing Cl with F) to isolate electronic vs. steric effects .

- Batch Consistency : Verify compound purity and crystallinity (PXRD) across studies to rule out batch variability .

Q. How can impurity profiling align with ICH guidelines for pharmaceutical intermediates?

- Methodology :

- Forced Degradation : Expose the compound to heat, light, and oxidizers (H₂O₂) to simulate degradation pathways.

- LC-HRMS : Identify impurities at ≤0.1% levels using high-resolution mass spectrometry (e.g., Q-TOF) .

- Toxicological Assessment : Use in silico tools (e.g., Derek Nexus) to prioritize impurities for genotoxicity testing .

Q. What computational tools predict the environmental fate of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.